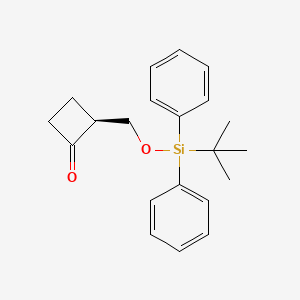
N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclopropyl group attached to the pyrimidine ring and an aminoethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-diaminopyrimidine and cyclopropylamine.
Cyclopropylation: The cyclopropyl group is introduced to the pyrimidine ring through a cyclopropylation reaction. This can be achieved using cyclopropyl bromide in the presence of a base like sodium hydride.
Aminoethylation: The aminoethyl side chain is introduced by reacting the intermediate product with 2-bromoethylamine hydrobromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-dione.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N-alkylated derivatives of the compound.
Applications De Recherche Scientifique
N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate cellular pathways by interacting with receptors and altering signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine: A simpler analog without the cyclopropyl and aminoethyl groups.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pyrimidine ring.
2,4-Diaminopyrimidine: Lacks the cyclopropyl and aminoethyl groups.
Uniqueness
N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine is unique due to the presence of both the cyclopropyl group and the aminoethyl side chain, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C9H15N5 |
|---|---|
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
2-N-(2-aminoethyl)-4-N-cyclopropylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H15N5/c10-4-6-12-9-11-5-3-8(14-9)13-7-1-2-7/h3,5,7H,1-2,4,6,10H2,(H2,11,12,13,14) |
Clé InChI |
WOLGCZKEYQNHKI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=NC(=NC=C2)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


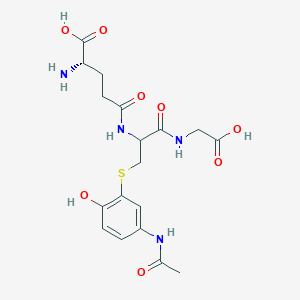
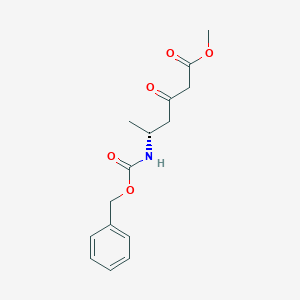
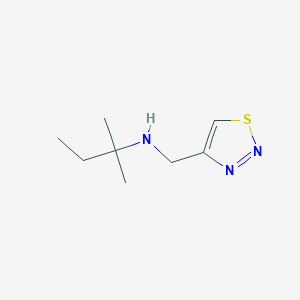
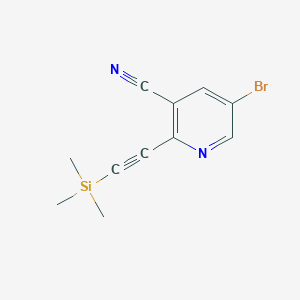
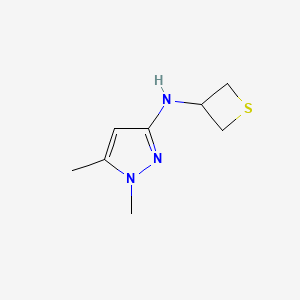
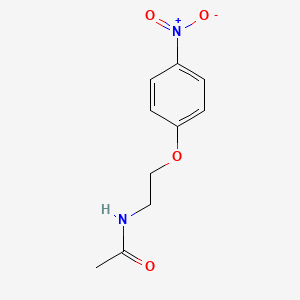
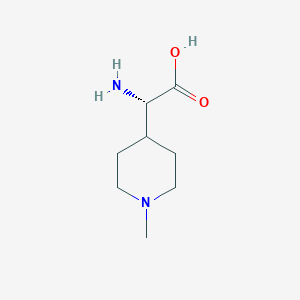

![2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid](/img/structure/B12991858.png)

![4H-Thieno[3,2-b]pyrrole-6-carbaldehyde](/img/structure/B12991871.png)

![2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12991884.png)
